molecular formula C18H18N4O3 B4330159 4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE

4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE

Cat. No.: B4330159
M. Wt: 338.4 g/mol
InChI Key: VNKUUOCXADILGN-UHFFFAOYSA-N
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Description

4-amino-6-(4-ethoxyphenyl)-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactions and interactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(4-ethoxyphenyl)-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-aminopyridinium iodides with cyclopentadienone derivatives, leading to the formation of the spiro compound . The reaction conditions often include heating or irradiation to facilitate the rearrangement of intermediates into the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(4-ethoxyphenyl)-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-6-(4-ethoxyphenyl)-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-(4-ethoxyphenyl)-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The compound’s unique structure allows it to bind to specific sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-(4-ethoxyphenyl)-4’-methylspiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

IUPAC Name

2'-amino-6'-(4-ethoxyphenyl)-4-methylspiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-23-13-6-4-12(5-7-13)14-16(9-19)15(21)22-18(17(14,16)10-20)24-8-11(2)25-18/h4-7,11,14H,3,8H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKUUOCXADILGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3(C2(C4(N=C3N)OCC(O4)C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 2
4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 3
4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 4
4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 5
4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 6
4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE

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